![molecular formula C18H14O2S2 B296077 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone](/img/structure/B296077.png)
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone, also known as DMDD, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. DMDD is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 358.4 g/mol.
Mechanism of Action
The mechanism of action of 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. This compound has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the inhibition of bacterial and viral growth. This compound has also been shown to modulate the expression of various genes and proteins involved in cellular signaling and metabolism.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone for lab experiments is its high solubility in organic solvents, which makes it easy to work with in vitro experiments. This compound is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of this compound is its potential toxicity, which can limit its use in in vivo experiments.
Future Directions
There are several future directions for the study of 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone, including the investigation of its potential as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. Further studies are also needed to elucidate the mechanism of action of this compound and its effects on cellular signaling and metabolism. Additionally, the development of new synthetic methods for this compound and its analogs could lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the inhibition of bacterial and viral growth. Although further studies are needed to fully understand the mechanism of action of this compound, its potential as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases makes it a promising compound for future research.
Synthesis Methods
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone can be synthesized using a variety of methods, including the reaction of 4-methoxybenzaldehyde with 1,2-dithiol-3-thione in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with acetophenone to form this compound. Another method involves the reaction of 4-methoxybenzaldehyde with 1,2-dithiol-3-thione in the presence of a catalyst such as p-toluenesulfonic acid, followed by the reaction with benzoyl chloride to form this compound.
Scientific Research Applications
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and viruses by disrupting their membrane integrity.
Properties
Molecular Formula |
C18H14O2S2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2Z)-2-[5-(4-methoxyphenyl)dithiol-3-ylidene]-1-phenylethanone |
InChI |
InChI=1S/C18H14O2S2/c1-20-15-9-7-14(8-10-15)18-12-16(21-22-18)11-17(19)13-5-3-2-4-6-13/h2-12H,1H3/b16-11- |
InChI Key |
QZVCHLMJOAYCLQ-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/C(=O)C3=CC=CC=C3)/SS2 |
SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=O)C3=CC=CC=C3)SS2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=O)C3=CC=CC=C3)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)

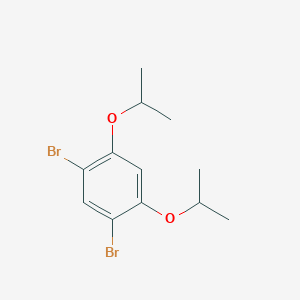
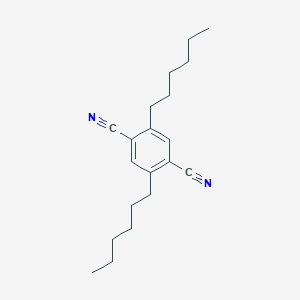
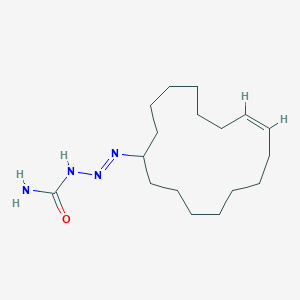
![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
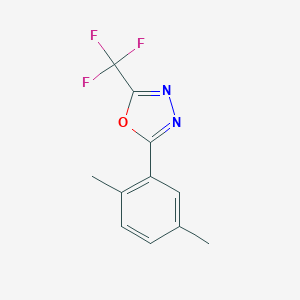
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
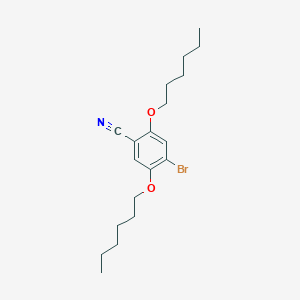
![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
